molecular formula C14H11N3S B3232928 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline CAS No. 134812-31-0

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline

Cat. No.: B3232928
CAS No.: 134812-31-0
M. Wt: 253.32 g/mol
InChI Key: JCYDARGRFLNTFS-UHFFFAOYSA-N
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Description

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline is a chemical compound of interest in scientific research and development. This aniline derivative incorporates a pyridine-substituted thiazole ring, a structural motif found in various pharmacologically active molecules . Compounds featuring thiazole and pyridine heterocycles are frequently investigated in medicinal chemistry for their potential biological activities, which can include antimicrobial, antifungal, and anticancer properties . Researchers utilize this chemical as a key building block or intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. Its structure suggests potential for use in creating kinase inhibitors or other targeted therapies, though specific applications are dependent on ongoing research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-4-yl-1,3-thiazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-12-3-1-2-11(8-12)13-9-18-14(17-13)10-4-6-16-7-5-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDARGRFLNTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266572
Record name 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134812-31-0
Record name 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134812-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Pyridin 4 Yl 1,3 Thiazol 4 Yl Aniline and Analogues

Classical and Contemporary Synthetic Routes to the 1,3-Thiazole Core

The formation of the 2,4-disubstituted 1,3-thiazole ring is the cornerstone of synthesizing 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline. Several classical and modern methods are employed to achieve this, with the Hantzsch thiazole (B1198619) synthesis being a prominent and versatile approach.

Hantzsch Thiazole Synthesis and Modifications

First described in 1887 by Arthur Hantzsch, this synthesis involves the reaction of an α-haloketone with a thioamide to yield a thiazole. wikipedia.orgscribd.comchemtube3d.com For the synthesis of the target compound, a plausible Hantzsch approach would involve the reaction of isonicotinothioamide with an appropriately substituted α-haloacetophenone. Specifically, the synthesis would likely proceed via the reaction of isonicotinothioamide with 2-bromo-1-(3-nitrophenyl)ethanone. The resulting 2-(pyridin-4-yl)-4-(3-nitrophenyl)-1,3-thiazole would then undergo reduction of the nitro group to afford the final aniline (B41778) product.

Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of various 2-aminothiazole (B372263) derivatives. nih.gov Furthermore, modifications to the Hantzsch synthesis, such as conducting the reaction under acidic conditions, can alter the regioselectivity of the cyclization, leading to different isomers. rsc.org

A representative reaction scheme for the Hantzsch synthesis of a 2-(pyridin-4-yl)thiazole (B7899624) derivative is the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. This is achieved by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol (B145695). farmaciajournal.com

Table 1: Example of Hantzsch Thiazole Synthesis

Reactant 1Reactant 2SolventConditionsProduct
Pyridine-4-carbothioamideEthyl 2-chloro-3-oxobutanoateAbsolute EthanolReflux, 5 hoursEthyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate

Cyclocondensation Reactions Utilizing Thioamides and α-Haloketones

Cyclocondensation reactions are a broader class of reactions that encompass the Hantzsch synthesis. These reactions are fundamental to the formation of the thiazole core. The reaction between a thioamide and an α-haloketone proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

For instance, the synthesis of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole is achieved by refluxing the corresponding thioamide and 2-bromo-1-(4-chlorophenyl)ethanone in absolute ethanol. nih.gov This highlights the general applicability of this method for creating diversely substituted thiazoles.

Ring Closure Reactions for Thiazole Formation

Beyond the direct reaction of thioamides and α-haloketones, other ring closure strategies can be employed. For example, thiazolidinone derivatives can be synthesized through the cyclocondensation of hydrazones with mercaptoacetic acid. orientjchem.org While this leads to a saturated thiazole ring, subsequent oxidation or other modifications could potentially yield the aromatic thiazole core.

Another approach involves the reaction of a thiourea (B124793) derivative with a halogen-containing reagent, which proceeds via nucleophilic substitution followed by cyclization to afford substituted 1,3-thiazole derivatives. evitachem.com

Introduction of the Pyridine (B92270) Moiety

The incorporation of the pyridin-4-yl group at the 2-position of the thiazole ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a pyridine-containing building block.

Strategies for Incorporating the Pyridin-4-yl Group

The most direct strategy for incorporating the pyridin-4-yl group is to use a thioamide derived from isonicotinic acid, namely isonicotinothioamide (pyridine-4-carbothioamide). This thioamide can then be reacted with a suitable α-haloketone in a Hantzsch-type reaction, directly installing the pyridin-4-yl moiety at the 2-position of the resulting thiazole. farmaciajournal.com

Alternatively, a pre-formed thiazole ring can be functionalized with a pyridine group, although this is generally a less common approach for this specific substitution pattern.

Cross-Coupling Methodologies (e.g., Suzuki Coupling) for Pyridyl Attachment

While not the primary method for introducing the 2-pyridyl group in this context, cross-coupling reactions are indispensable for creating carbon-carbon bonds in the synthesis of more complex analogues. The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for this purpose.

In the synthesis of related pyridinyl-thiazole structures, a pre-functionalized thiazole (e.g., a bromo-thiazole) could potentially be coupled with a pyridine-containing boronic acid or ester. However, for the synthesis of this compound, the more convergent strategy of using isonicotinothioamide in the initial thiazole ring formation is generally preferred.

Integration of the Aniline Substituent at the Thiazole-4-position

The introduction of an aniline substituent at the 4-position of the thiazole ring is a critical step in the synthesis of the target compound. This can be accomplished through various pathways, primarily differing in whether the aniline moiety is incorporated from the start of the thiazole ring formation or introduced onto a pre-formed thiazole core.

Pathways for Aniline Moiety Introduction

The classical and most direct method for forming the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis . researchgate.net This method involves the condensation of an α-haloketone with a thioamide. To introduce the 3-aminophenyl group at the C4 position, a key starting material would be an α-haloketone bearing this substituent. For instance, 2-bromo-1-(3-aminophenyl)ethanone could be reacted with pyridine-4-carbothioamide. The amino group on the phenyl ring is typically protected during this condensation to prevent side reactions.

Alternatively, modern cross-coupling reactions provide a powerful tool for introducing the aniline moiety onto a pre-functionalized thiazole ring. A common strategy involves the synthesis of a 4-halothiazole derivative, which can then undergo a palladium-catalyzed amination reaction , such as the Buchwald-Hartwig amination. google.com This approach allows for the late-stage introduction of the aniline group, offering flexibility in the synthesis of analogues.

Sequential Functionalization Approaches

One common approach involves a sequential functionalization pathway where the thiazole ring is first constructed with one of the desired substituents, followed by the introduction of the second. For example, a 2-(pyridin-4-yl)-4-bromothiazole intermediate could be synthesized. This intermediate can then be subjected to a palladium-catalyzed cross-coupling reaction with 3-aminoaniline or a protected equivalent. google.com

Another strategy is to start with a thiazole ring bearing a different functional group at the C4 position that can be later converted to the aniline group. For instance, a 4-nitroarylthiazole can be synthesized and the nitro group can then be reduced to the desired amine.

Multi-Step Synthesis Procedures for the Target Compound and its Derivatives

A representative multi-step synthesis would likely proceed as follows:

Preparation of Pyridine-4-carbothioamide: This starting material can be synthesized from pyridine-4-carbonitrile by reaction with hydrogen sulfide (B99878) in the presence of a base.

Preparation of 2-bromo-1-(3-nitrophenyl)ethanone: The aniline precursor is introduced as a nitrophenyl group to avoid interference from the amino group in the subsequent cyclization. This α-haloketone can be prepared from 3-nitroacetophenone via bromination.

Hantzsch Thiazole Synthesis: Pyridine-4-carbothioamide and 2-bromo-1-(3-nitrophenyl)ethanone are condensed, typically in a solvent like ethanol under reflux, to form 4-(3-nitrophenyl)-2-(pyridin-4-yl)thiazole.

Reduction of the Nitro Group: The nitro group of the resulting thiazole derivative is then reduced to the amine. Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This final step yields the target compound, this compound.

The progress of each step can be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified by column chromatography or recrystallization. Characterization would be performed using spectroscopic methods like NMR and mass spectrometry.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its analogues can benefit significantly from such advanced techniques.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. bohrium.com The Hantzsch thiazole synthesis, which often requires prolonged heating under conventional reflux, can be significantly expedited using microwave-assisted organic synthesis (MAOS). nih.govresearchgate.net Reactions are often completed in minutes rather than hours, leading to higher yields and cleaner reaction profiles. A solvent-free approach under microwave irradiation for the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea has been reported to produce thiazoles in good to excellent yields within 5 minutes. bohrium.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes
Energy ConsumptionHighLow
YieldsModerate to GoodGood to Excellent
Solvent UseOften requires high-boiling solventsCan often be performed solvent-free or in green solvents

Catalyst-Mediated Reactions

Catalyst-mediated reactions are central to modern organic synthesis, offering high efficiency and selectivity. For the synthesis of the target compound, palladium-catalyzed cross-coupling reactions are particularly relevant for forming the C-C or C-N bonds to the thiazole ring.

Suzuki-Miyaura Coupling: If a 4-bromothiazole (B1332970) intermediate is used, a Suzuki-Miyaura coupling with 3-aminophenylboronic acid can be employed to form the C4-aryl bond. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction provides a direct method to form the C4-aniline bond from a 4-halothiazole and an amine. Recent advancements in palladium catalysts and ligands have expanded the scope of this reaction to include a wide variety of heterocyclic substrates. google.com

The use of heterogeneous catalysts is also a key aspect of green chemistry, as they can be easily recovered and reused. Zeolite-based catalysts, for instance, have been used in the synthesis of quinoline (B57606) compounds from aniline, showcasing the potential for solid acid catalysts in related heterocyclic syntheses. rsc.org

Spectroscopic and Advanced Structural Elucidation of Thiazolyl Aniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline, distinct signals are expected for each unique proton in the molecule. The spectrum can be divided into regions corresponding to the pyridine (B92270), thiazole (B1198619), and aniline (B41778) moieties. The protons on the pyridine ring, being part of an electron-deficient aromatic system, are expected to appear at the most downfield region. The protons ortho to the nitrogen atom (H-2' and H-6') would typically resonate as a doublet, while the protons meta to the nitrogen (H-3' and H-5') would also appear as a doublet. The aniline and thiazole protons would resonate at slightly more upfield positions. The amine (-NH₂) protons of the aniline group would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Due to the presence of three different aromatic rings, a complex spectrum is anticipated. The carbon atoms of the pyridine ring attached to the nitrogen and the thiazole ring would be significantly deshielded and appear far downfield. The carbon atom of the thiazole ring (C-5) would also show a characteristic shift. The carbon atoms of the aniline ring would have chemical shifts influenced by the electron-donating amino group and the thiazole substituent. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this aromatic compound. nih.gov

Predicted NMR Data

While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on analogous structures.

¹H NMR Predicted Data
Assignment Predicted Chemical Shift (δ, ppm)
Pyridine H-2', H-6'8.6 - 8.8 (doublet)
Pyridine H-3', H-5'7.8 - 8.0 (doublet)
Thiazole H-57.9 - 8.2 (singlet)
Aniline Aromatic H's6.7 - 7.4 (multiplet)
Aniline -NH₂3.5 - 5.0 (broad singlet)
¹³C NMR Predicted Data
Assignment Predicted Chemical Shift (δ, ppm)
Thiazole C=N (C-2)165 - 170
Pyridine C-4'150 - 155
Aniline C-NH₂ (C-1'')145 - 150
Aromatic C-H & C-C110 - 145

Note: These are predicted values and actual experimental results may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features:

N-H Stretching: The aniline primary amine (-NH₂) group would show two distinct stretching bands in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretch.

Aromatic C-H Stretching: Sharp absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching in the pyridine, thiazole, and aniline rings.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the three aromatic rings would result in a series of absorptions in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to cause a band around 1590-1650 cm⁻¹.

C-N Stretching: The stretching of the C-N bond in the aniline and pyridine moieties would appear in the 1250-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would produce strong bands in the fingerprint region (650-900 cm⁻¹), which can provide information about the substitution patterns.

IR Spectroscopy Predicted Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Aniline)3300 - 3500 (two bands)
Aromatic C-H Stretch3000 - 3100
C=N / C=C Stretch (Aromatic Rings)1450 - 1650
N-H Bend (Aniline)1590 - 1650
C-N Stretch1250 - 1350

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₁N₃S), the exact molecular weight is 253.33 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 253.

The fragmentation of the molecular ion provides valuable structural clues. sapub.org The molecule can be expected to cleave at the single bonds connecting the three heterocyclic and aromatic rings. Plausible fragmentation pathways could include:

Cleavage of the bond between the thiazole and aniline rings, leading to fragments corresponding to the [M - C₆H₆N]⁺ ion.

Fission of the bond between the pyridine and thiazole rings, resulting in ions corresponding to the pyridinyl moiety or the thiazolyl-aniline fragment. researchgate.net

Loss of small, stable neutral molecules like HCN from the pyridine or thiazole rings.

The precise fragmentation pattern helps to confirm the connectivity of the different ring systems within the molecule.

Mass Spectrometry Predicted Data
Ion Predicted m/z
Molecular Ion [M]⁺253
Fragment [Pyridin-4-yl-thiazole]⁺161
Fragment [Thiazol-4-yl-aniline]⁺175
Fragment [Pyridine]⁺78

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing, such as:

Hydrogen Bonding: The amine group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine and thiazole rings can act as acceptors, leading to the formation of extended networks in the crystal lattice. mdpi.com

π–π Stacking: The electron-rich aromatic rings can engage in π–π stacking interactions, which are crucial for the stability of the crystal structure. researchgate.net

These non-covalent interactions are vital in determining the material's solid-state properties.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized organic compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by protonating basic sites like the pyridine nitrogen. chemmethod.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic system of the molecule strongly absorbs. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler, faster chromatographic method used to monitor the progress of a reaction and for preliminary purity checks. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is characteristic for a compound in a given solvent system and can be compared to that of a standard.

These chromatographic methods are crucial for ensuring that the compound is sufficiently pure for subsequent spectroscopic analysis and further use. ekb.eg

Computational and Theoretical Investigations of 3 2 Pyridin 4 Yl 1,3 Thiazol 4 Yl Aniline

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline, DFT calculations are instrumental in understanding its geometry, electronic properties, and chemical reactivity.

Researchers utilize DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to perform geometry optimization, determining the most stable three-dimensional conformation of the molecule. niscpr.res.in These calculations provide precise bond lengths and angles.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations also help in understanding the distribution of electron density and identifying potential sites for electrophilic and nucleophilic attack through the generation of Molecular Electrostatic Potential (MEP) maps. eurjchem.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers insights into charge transfer and intramolecular interactions. niscpr.res.in

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.2 eVIndicates the electron-donating ability.
LUMO Energy-2.1 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.1 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DProvides information on the molecule's polarity.

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are crucial for understanding its conformational flexibility and how it interacts with its environment, such as a biological receptor. mdpi.com

These simulations model the molecule's behavior over time by solving Newton's equations of motion for a system of interacting particles. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. ajchem-a.com By simulating the molecule in different environments (e.g., in a solvent or near a protein), researchers can observe how its conformation changes and which interactions are most significant. mdpi.com

Key insights from MD simulations include the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and the solvent-accessible surface area. mdpi.comajchem-a.com This information is particularly valuable in drug design for predicting how the molecule might bind to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of this compound, QSAR modeling can predict its potential therapeutic effects or toxicity based on its molecular descriptors. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A set of molecules with known biological activities, including the target compound and its analogs, is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) are calculated for each molecule in the dataset. acs.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. dmed.org.ua

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. dmed.org.ua

For this compound, a QSAR model could predict its inhibitory activity against a specific enzyme, for instance. The model would identify the key molecular features that contribute to this activity.

Table 2: Example of a Hypothetical QSAR Model for Biological Activity

DescriptorCoefficientDescription
LogP0.45Lipophilicity
Molecular Weight-0.01Size of the molecule
Number of H-bond donors0.23Hydrogen bonding capacity
Dipole Moment0.15Polarity

Hypothetical QSAR Equation: Biological Activity = 0.45(LogP) - 0.01(Molecular Weight) + 0.23(H-bond donors) + 0.15(Dipole Moment) + 2.1

Note: The equation and table are for illustrative purposes to demonstrate the components of a QSAR model.

Computational Chemistry Approaches for Understanding Molecular Properties

A variety of computational chemistry approaches are employed to gain a comprehensive understanding of the molecular properties of this compound. znaturforsch.com These methods extend beyond the specific techniques mentioned above and provide a holistic view of the molecule's behavior.

These approaches can be used to predict a wide range of properties, including:

Spectroscopic Properties: Computational methods can simulate spectra such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible, which can aid in the interpretation of experimental data. researchgate.netdntb.gov.ua

Thermodynamic Properties: Calculations can provide estimates of thermodynamic quantities like enthalpy of formation and Gibbs free energy, which are important for understanding the molecule's stability and reactivity. niscpr.res.in

Pharmacokinetic Properties (ADME): Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule, which are crucial in drug development. eurjchem.com

By integrating these diverse computational approaches, researchers can build a detailed molecular profile of this compound, guiding further experimental studies and potential applications. nih.govresearchgate.net

Pharmacological and Mechanistic Studies of 3 2 Pyridin 4 Yl 1,3 Thiazol 4 Yl Aniline and Analogues

Anti-Cancer Activity and Associated Molecular Targets

Analogues of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline have demonstrated significant anti-cancer effects through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of key enzymes involved in cell proliferation, and modulation of pathways that control programmed cell death.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HCT-116, HepG-2)

The anti-proliferative activity of pyridine-thiazole derivatives has been evaluated against a wide spectrum of human cancer cell lines. These studies are crucial for identifying the potency and selectivity of these compounds. For instance, various synthesized pyridine (B92270) derivatives substituted with thiazole (B1198619) have been screened for their in vitro cytotoxicity against multiple cell lines, showing notable activity against renal and prostate cancer cells. alliedacademies.org Similarly, novel fluorinated thiazolidin-4-one derivatives, which share a related thiazole core, have been tested against human liver (HepG-2) and colon (HCT-116) cancer cell lines, with some derivatives showing promising anticancer potential. researchgate.net

The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Studies on related structures like 1,3,4-thiadiazole (B1197879) derivatives have also shown growth inhibition against HCT-116 and HepG-2 cell lines. nih.gov For example, certain 2,4,6-trisubstituted pyridine candidates have been evaluated for cytotoxicity against a range of cell lines, including HepG-2 and MCF-7. alliedacademies.org

Below is a table summarizing the cytotoxic activity of selected pyridine-thiazole analogues and related heterocyclic compounds against various cancer cell lines.

Compound TypeCell LineIC50 / GI50 ValueReference
4-Thiazol-2-anilinopyrimidine derivative (12u)HCT-11690 nM (GI50) acs.org
4-Thiazol-2-anilinopyrimidine derivative (C5-CN)HCT-11640 nM (GI50) acs.org
Pyrido[2,3-d]pyrimidine derivativesHepG-2Not specified ekb.eg
Pyrido[2,3-d]pyrimidine derivativesHCT-116Not specified ekb.eg
1,3,4-Thiadiazole bis-sulfonamide derivative (1)HCT-1163.29 µg/mL (GI50) nih.gov
Fluorinated thiazolidin-4-one derivativesHepG-2Variable researchgate.net
Fluorinated thiazolidin-4-one derivativesHCT-116Variable researchgate.net

Investigations into Enzyme Inhibition (e.g., EGFR TK, CDK9, Bloom Helicase)

A primary mechanism through which pyridine-thiazole analogues exert their anti-cancer effects is the inhibition of specific enzymes that are critical for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): Overexpression of EGFR is a key factor in the development of several cancers. researchgate.net Consequently, EGFR tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies. nih.gov The pyridine-thiazole scaffold is a feature in some compounds designed to target EGFR. researchgate.netnih.gov For example, novel anilino quinazoline-based derivatives have been developed as EGFR-TKIs for non-small cell lung cancer. rsc.org

Cyclin-Dependent Kinase 9 (CDK9): CDKs are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK9, in particular, regulates transcription and is a target for cancer therapy. nih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives have been identified as potent and selective CDK9 inhibitors. acs.org One such compound, designated 12u, inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity for CDK9 compared to CDK2. acs.org This high selectivity is crucial for minimizing off-target effects.

Bloom Helicase (BLM): Bloom helicase is a DNA helicase from the RecQ family, which is vital for maintaining genomic stability. nih.gov Inhibiting BLM can make cancer cells more sensitive to DNA-damaging agents. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have led to the development of potent BLM inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold, a close analogue of the pyridine-thiazole structure. nih.govresearchgate.net The compound ML216 was identified from a high-throughput screen as a potent BLM inhibitor. researchgate.netnih.gov Interestingly, while a 4-substituted thiazole derivative maintained some BLM inhibitory activity (IC50 = 28 μM), modifying the pyridine moiety to a phenyl group or changing the nitrogen's position to the 2-position resulted in a loss of activity. nih.govnih.gov

The following table presents the inhibitory activity of representative analogues against these key enzymes.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
4-Thiazol-2-anilinopyrimidine (12u)CDK97 nM (IC50) acs.org
4-Thiazol-2-anilinopyrimidine (12u)CDK2> 80-fold less acs.org
2,4,5-Trisubstituted pyrimidine (B1678525) (9s)CDK914 nM (Ki) nih.gov
5-(Pyridin-4-yl)-1,3,4-thiadiazole analogueBloom HelicasePotent nih.govresearchgate.net
4-Substituted thiazole analogue (6b)Bloom Helicase28 µM (IC50) nih.gov

Modulation of Apoptotic Pathways (e.g., Mcl-1 antiapoptotic protein reduction)

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like those in the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein whose overexpression is linked to cancer progression and resistance to therapy. nih.govresearchgate.net

Targeting Mcl-1 is a promising strategy for cancer treatment. nih.gov Research has shown that potent CDK9 inhibitors from the 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine series can reduce the expression level of the Mcl-1 anti-apoptotic protein. acs.org By inhibiting CDK9, these compounds disrupt the transcription of the MCL1 gene, leading to decreased Mcl-1 protein levels. This reduction in Mcl-1 sensitizes cancer cells to apoptosis, ultimately triggering cell death. acs.org This mechanism highlights a direct link between enzyme inhibition by these compounds and the activation of the apoptotic cascade in cancer cells.

Cell Cycle Perturbation Studies

The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents work by disrupting this cycle, causing the cancer cells to arrest at a specific phase and often leading to apoptosis. Thiazole-containing compounds have been shown to induce cell cycle arrest. For example, a palladium(II) complex containing a 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine ligand was found to cause cell cycle arrest in the G2/M phase in HCT-116 colon cancer cells. rsc.org Similarly, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was reported to induce cell cycle arrest in human non-small lung carcinoma cells. researchgate.netnih.gov These findings suggest that pyridine-thiazole analogues may interfere with the machinery of cell division, preventing the uncontrolled proliferation of tumor cells.

In Vivo Efficacy Studies in Pre-clinical Animal Models (non-human, non-clinical)

While in vitro studies provide valuable information about a compound's activity at the cellular level, in vivo studies in animal models are essential to evaluate its potential therapeutic efficacy in a whole organism. ijpras.com Several studies on analogues have progressed to this stage. For example, some 2,4,6-trisubstituted pyridine derivatives that showed high in vitro potency were subsequently tested in vivo and demonstrated significant anti-renal and anti-prostate cancer activity. alliedacademies.org

In another study, an orally bioavailable CDK4/6 inhibitor from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series caused marked inhibition of tumor growth in a mouse xenograft model of acute myeloid leukemia without significant toxicity. acs.org Furthermore, a microtubule inhibitor with a complex indole-based structure demonstrated the ability to suppress both tumor size and weight in a colorectal cancer xenograft model. mdpi.com These pre-clinical animal studies provide crucial proof-of-concept for the anti-tumor activity of these compound classes and support their further development.

Anti-Microbial Activity and Mechanisms of Action

In addition to their anti-cancer properties, heterocyclic compounds containing pyridine and thiazole rings are known to possess a broad range of anti-microbial activities. The increasing prevalence of drug-resistant pathogens has spurred the search for new anti-microbial agents, and pyridine-thiazole derivatives represent a promising area of research. juit.ac.in

A variety of pyridine and imidazo[2,1-b]-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their activity against several bacterial and fungal strains. juit.ac.in For example, a series of new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives were tested against bacteria such as Bacillus pumilus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. Several of these compounds exhibited good anti-microbial activity when compared to standard drugs like ampicillin (B1664943) and amphotericin B. juit.ac.in

Other studies have explored the anti-microbial potential of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides and found that certain derivatives showed high activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net The mechanism of action for these compounds can vary but often involves the disruption of essential cellular processes in the microorganisms. The diverse biological profile of these scaffolds underscores their importance in the ongoing search for novel therapeutic agents. nih.govnih.gov

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of the pyridine-thiazole scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies on various analogues have shown that structural modifications can significantly influence their efficacy and spectrum of activity.

For instance, a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, which are related structural motifs, were evaluated for their antibacterial properties. Certain derivatives exhibited potent activity, particularly against Gram-positive strains. The compound N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide showed high activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/ml. researchgate.net Another analogue, N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, was also highly active against the same strain with a MIC of 3.13 µg/ml. researchgate.net Furthermore, some compounds in this class displayed strong efficacy against Staphylococcus aureus, with MIC values as low as 1.56 µg/ml. researchgate.net

Similarly, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed strong antibacterial action against five types of Gram-positive bacteria, with activity levels comparable to the antibiotic linezolid. frontiersin.org Other studies have synthesized thiazolidin-4-one derivatives that show bacteriostatic effects against Gram-positive bacteria, especially Micrococcus luteus. researchgate.net In contrast, many of these compounds have shown limited to no effectiveness against Gram-negative organisms. nih.gov However, some nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be active against E. coli. nih.gov

Antibacterial Activity of Selected Pyridine-Thiazole Analogues
Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideBacillus subtilis3.13 researchgate.net
N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideBacillus subtilis3.13 researchgate.net
Thiazolidinone AnalogueStaphylococcus aureus1.56 researchgate.net
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteriaActivity similar to Linezolid frontiersin.org
Nicotinic acid benzylidene hydrazidesE. coliComparable to Norfloxacin nih.gov

Assessment against Fungal Strains (e.g., Candida spp., Aspergillus niger)

The antifungal potential of this class of compounds has been investigated against clinically relevant fungal pathogens. One study identified (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) as a new antifungal agent with high-efficiency, broad-spectrum activity. nih.gov This compound demonstrated a MIC ranging from 0.0625 to 4 µg/ml against various pathogenic fungi, including Candida and Aspergillus species. nih.gov It was also shown to exhibit significant fungicidal activity and inhibit biofilm formation in Candida albicans at a concentration of 0.5 µg/ml. nih.gov

Other research has explored nicotinic acid benzylidene hydrazide derivatives, which showed antifungal activity comparable to the standard drug fluconazole (B54011) against C. albicans and A. niger. nih.gov Similarly, certain thiazolidin-4-one derivatives have demonstrated a fungistatic effect against yeasts of the Candida species, particularly C. albicans. researchgate.net The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell wall by inhibiting the synthesis of beta-(1,3)-D-glucan. ijbpsa.com

Antifungal Activity of Selected Pyridine-Thiazole Analogues
Compound/AnalogueFungal StrainActivity (MIC in µg/mL)Reference
(4-phenyl-1, 3-thiazol-2-yl) hydrazinePathogenic Fungi (e.g., Candida, Aspergillus)0.0625 - 4 nih.gov
Nicotinic acid benzylidene hydrazidesCandida albicans, Aspergillus nigerComparable to Fluconazole nih.gov
Thiazolidin-4-one derivativesCandida albicansFungistatic effect observed researchgate.net

Anti-Tubercular Activity against Mycobacterium tuberculosis (e.g., H37Rv strain)

Derivatives of pyridine and related heterocyclic compounds have been a focus of research for developing new anti-tubercular agents, particularly against resistant strains of Mycobacterium tuberculosis. Several studies have synthesized and evaluated analogues for their activity against the H37Rv strain. For example, a series of 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one derivatives were synthesized from isoniazid (B1672263) and showed promising antimycobacterial activity against the M. tuberculosis H37Rv strain. researchgate.net

In another study, two isoniazid and pyridine derivatives displayed encouraging antimycobacterial activity with IC₅₀ values of 3.2 µM and 1.5 µM against the H37Rv strain. nih.gov These compounds also showed significant activity against several drug-resistant isolates of M. tuberculosis. nih.gov The consistent finding across multiple studies is that the pyridine-containing scaffold is a viable starting point for the design of novel anti-tubercular drugs. nih.govcbijournal.com

Mechanistic Studies (e.g., Inhibition of bacterial lipids biosynthesis, DNA gyrase, dihydrofolate reductase)

The antibacterial action of this class of compounds is believed to occur through various mechanisms. One of the key targets is dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. dentalcare.com Tetrahydrofolate, the product of DHFR, is a crucial cofactor for the synthesis of DNA, RNA, and proteins. dentalcare.comnih.gov Inhibition of DHFR disrupts these vital cellular processes, leading to cell death. nih.govnih.gov Several diaminopyrimidine-based compounds, which can be considered analogues, have been developed as DHFR inhibitors. researchgate.net

Another potential mechanism is the inhibition of DNA gyrase (topoisomerase type II), an enzyme that unwinds DNA to facilitate replication. dentalcare.com Blocking the activity of this enzyme disrupts the integrity of bacterial DNA. Fluoroquinolones are a well-known class of antibiotics that function through this mechanism. dentalcare.com While direct evidence for the subject compound is limited, the broader class of heterocyclic antibacterials is known to target these pathways. Additionally, some related thiazole structures have been investigated as inhibitors of acyl-ACP thioesterase, an enzyme involved in bacterial fatty acid (lipid) biosynthesis. beilstein-journals.org

Anti-Inflammatory Potential and Related Pathways

Several studies have highlighted the anti-inflammatory properties of thiazolo-pyridine derivatives. The in vivo anti-inflammatory activity of these compounds has often been evaluated using the carrageenan-induced rat paw edema model. In one such study, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives were assessed, and some were found to be more potent than the standard anti-inflammatory drug, Ibuprofen. pensoft.netbiointerfaceresearch.com

A separate investigation into pyridine- and thiazole-based hydrazides also revealed promising anti-inflammatory activity. nih.gov The in vitro anti-inflammatory effects were evaluated by the denaturation of bovine serum albumin method, with some compounds showing significant inhibition. nih.gov The IC₅₀ values for these compounds ranged from 46.29 to 100.60 μg/mL, indicating that structural variations, such as the nature and position of substituents, play a crucial role in their anti-inflammatory potency. nih.gov Synthetic thiazole derivatives, in general, are recognized for their potential anti-inflammatory activities. researchgate.net

Antioxidant Effects and Free Radical Scavenging Capabilities

The antioxidant potential of pyridine-thiazole analogues has been demonstrated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) tests. nih.gov A study on thiazolyl–catechol compounds, including the closely related 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, highlighted the significant free radical neutralizing capacity conferred by the 4-pyridyl fragment at position 2 of the thiazole ring. nih.gov

Similarly, a series of pyridyl substituted thiazolyl triazole derivatives were synthesized, and those possessing a 4-pyridyl moiety showed remarkable antioxidant activity. scielo.br Other research on sterically hindered catechols with thiazole or pyridine fragments also confirmed their effectiveness as scavengers of DPPH and superoxide (B77818) anion radicals. beilstein-journals.org The versatility of the thiazole ring contributes to its diverse pharmacological roles, including antioxidant activities. researchgate.netnih.gov

Antioxidant Activity of Selected Analogues
Compound TypeAssayFindingReference
4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diolNot specifiedGood capacity to neutralize free radicals nih.gov
Pyridyl substituted thiazolyl triazolesDPPHRemarkable antioxidant activity scielo.br
Catechols with thiazole/pyridine fragmentsDPPH, ABTS, NBTEffective radical scavengers beilstein-journals.org
3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-oneABTS, DPPH, FRAPDemonstrated antioxidant and reducing activity mdpi.com

Other Biological Activities and Associated Mechanisms

Beyond the activities already discussed, the versatile pyridine-thiazole scaffold has been explored for other therapeutic applications. Research has indicated that certain synthetic thiazole derivatives possess antiviral and anticancer properties. researchgate.net For example, a series of 4-phenyl-2-(2-(pyridylmethylene)hydrazinyl)thiazole derivatives were evaluated for their cytotoxic activity against lung cancer cell lines, with some compounds showing enhanced activity based on their substitution patterns. nih.gov

Furthermore, the 2-aminothiazole (B372263) structure has been associated with herbicidal activity. researchgate.net A novel class of 2,3-dihydro nih.govwjpmr.comthiazolo[4,5-b]pyridines has been identified as inhibitors of acyl-ACP thioesterase, demonstrating strong herbicidal effects against important weeds. beilstein-journals.org These findings underscore the broad biological potential of this chemical framework, suggesting that with further modification and investigation, these compounds could be developed for a wide range of applications in medicine and agriculture.

Antiviral Activity (e.g., Enteroviruses, HIV)

The pyridine-thiazole scaffold, central to this compound, has been a subject of investigation in the search for novel antiviral agents. Research has particularly explored analogues of this structure for activity against challenging viral targets like enteroviruses and the Human Immunodeficiency Virus (HIV).

Enteroviruses: Non-polio enteroviruses, such as Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3), are responsible for a wide range of diseases and currently lack approved antiviral treatments. nih.govmdpi.com This has spurred research into new chemical entities for therapeutic intervention. nih.gov The development of broad-spectrum antivirals is a key goal. nih.gov In this context, various pyridine-containing compounds have been explored. For instance, a class of pyrazolopyridine analogues demonstrated potent, broad-spectrum activity against EV-D68, EV-A71, and CVB3, with some compounds showing EC₅₀ values in the nanomolar range. nih.gov These particular analogues were found to act by targeting the conserved viral 2C protein. nih.gov While these findings highlight the potential of pyridine-based structures in anti-enterovirus drug discovery, specific activity data for this compound itself is not extensively documented in the reviewed literature.

HIV: The thiazole and thiazolidinone nuclei, which are structurally related to the core of this compound, have been incorporated into compounds designed as HIV inhibitors. The primary target for many of these analogues is the HIV reverse transcriptase (RT) enzyme. nih.govnih.gov

Studies on a series of 2-(2,6-dihalophenyl)-3-(substituted pyrimidinyl)-1,3-thiazolidin-4-ones revealed potent anti-HIV-1 agents. nih.gov Specifically, compounds designated as 4m and 4n were highly effective at inhibiting HIV-1 replication in both MT-4 and CEM cell lines, with EC₅₀ values in the low nanomolar range and a high selectivity index of over 10,000. nih.gov Quantitative structure-activity relationship (QSAR) models for these compounds suggested that a compact structure and hydrophobicity are favorable for potent HIV-1 RT inhibitory activity. nih.gov

Conversely, a different study focusing on a series of 2-(substituted phenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones found that none of the synthesized compounds inhibited the replication of HIV-1 (strain IIIB) or HIV-2 (strain ROD) at subtoxic concentrations in MT-4 cells. ijpsjournal.com This contrast in findings underscores the critical role that specific substitutions on the pyridine-thiazole backbone play in determining antiviral efficacy.

Table 1: Anti-HIV Activity of Selected Thiazolidinone Analogues

Compound Series Target Finding Selectivity Index (SI) Reference
2-(2,6-dihalophenyl)-3-(substituted pyrimidinyl)-1,3-thiazolidin-4-ones HIV-1 Reverse Transcriptase Highly active with EC₅₀ values of 22-28 nM >10,000 nih.gov

DNA Cleavage Activity

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. The ability to induce DNA cleavage suggests potential applications in antimicrobial or anticancer contexts. Research into pyridine and thiazole hybrids has included the evaluation of their DNA cleavage capabilities.

A study involving a novel series of 2-pyridine and 4-pyridine substituted thiazole derivatives investigated their biological properties, including DNA cleavage. nih.govresearchgate.net The results from this research indicated that the 4-pyridine thiazole hybrid compounds demonstrated more potent biological activity, including DNA interaction, compared to the 2-pyridine substituted analogues. nih.govresearchgate.net This suggests that the position of the nitrogen atom within the pyridine ring significantly influences the molecule's ability to interact with biological macromolecules like DNA. nih.govresearchgate.net While the specific compound this compound was not singled out, the findings for related 4-pyridine thiazole structures point to the potential for this class of compounds to function as DNA cleaving agents. Further studies on other heterocyclic systems, such as copper (II) complexes of 3-acyl 2-(2'-hydroxy-5-X phenyl)benzothiazoline, have shown hydrolytic cleavage of supercoiled plasmid DNA (pBR322), converting it into relaxed and linear forms. iosrphr.org

Enzyme Inhibition beyond Cancer Targets (e.g., Anti-cholinesterase)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov The structural motifs present in this compound, namely the pyridine and thiazole rings, are features found in various compounds designed as AChE inhibitors.

Research has shown that diverse heterocyclic scaffolds can exhibit significant anti-cholinesterase activity. For example, a series of novel 1,3,4-thiadiazole derivatives, which are structurally analogous to thiazoles, demonstrated remarkable inhibitory effects against AChE, with some compounds displaying potency in the nanomolar range. tbzmed.ac.irnih.gov In one study, the most potent compound, 7e , which featured a fluorine atom on a phenyl ring, had an IC₅₀ value of 1.82 nM against AChE. tbzmed.ac.ir

The pyridine moiety has also been specifically linked to AChE inhibition. A study on novel 1,2,3,4-tetrahydropyrimidine derivatives found that compounds incorporating a pyridin-4-yl group at the 4-position of the core ring structure were potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One of the most active compounds in this series, 4l , showed an IC₅₀ value of 0.11 µM against AChE. nih.gov Similarly, derivatives containing a (pyridin-2-yl)tetrazole scaffold were also found to possess inhibitory activity against AChE. vnu.edu.vn These findings collectively suggest that the pyridine-thiazole framework of this compound is a promising scaffold for the development of potent cholinesterase inhibitors.

Table 2: Acetylcholinesterase (AChE) Inhibition by Structurally Related Analogues

Compound Series / Name Key Structural Feature AChE IC₅₀ Reference
Compound 7e 1,3,4-Thiadiazole 1.82 nM tbzmed.ac.ir
Compound 4l Pyridin-4-yl-tetrahydropyrimidine 0.11 µM nih.gov
Compound 9 1,3,4-Thiadiazole 0.053 µM nih.gov

Structure Activity Relationship Sar Analysis of 3 2 Pyridin 4 Yl 1,3 Thiazol 4 Yl Aniline Derivatives

Impact of Substitutions on the Aniline (B41778) Ring on Biological Activity

The aniline ring, occupying the C4 position of the thiazole (B1198619), serves as a critical interaction domain with biological targets. Alterations to this ring can significantly influence activity through steric, electronic, and hydrophobic effects. Studies on related 2,4-disubstituted thiazole derivatives have shown that the nature and position of substituents on an attached phenyl ring are pivotal for biological efficacy. researchgate.net

For instance, in the context of antimicrobial activity, the introduction of specific groups at the para-position of the phenyl ring has been found to be particularly effective. The presence of a nitro (NO₂) group or a methoxy (OCH₃) group at this position can significantly enhance antimicrobial effects. researchgate.net This suggests that both electron-withdrawing and electron-donating groups can be favorable, depending on the specific biological target and the nature of the interaction. The activity of such compounds is often attributed to the substituents' ability to modulate the electronic properties of the entire molecule or to form specific hydrogen bonds or other interactions within a receptor's binding pocket.

Furthermore, research on analogous structures has indicated that the 4-position of the eastern phenyl group (analogous to the aniline ring) is generally more tolerant to modifications than other positions. nih.gov This tolerance allows for the introduction of various functional groups, including heterocyclic moieties like triazoles and pyrazoles, to probe for additional binding interactions and improve properties such as solubility or metabolic stability. nih.gov However, the introduction of bulky heterocyclic groups has sometimes led to a significant loss of potency, indicating a defined spatial limit within the target's binding site. nih.gov

Table 1: Effect of Aniline Ring Substitutions on Biological Activity

Substitution Position Substituent Group Observed Effect on Activity
para-position -NO₂, -OCH₃ Significant improvement in antimicrobial activity. researchgate.net

Role of Modifications on the Pyridine (B92270) Moiety (e.g., position of nitrogen, substituents)

The pyridine moiety, attached at the C2 position of the thiazole, is another key determinant of biological activity. Its basic nitrogen atom can act as a hydrogen bond acceptor, forming a crucial anchoring point with the biological target. The position of this nitrogen atom within the ring is critical.

SAR studies on structurally similar compounds, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amines, have demonstrated the stringent requirements for the pyridine nitrogen's placement. nih.gov Shifting the nitrogen from the 4-position (as in the parent compound) to the 2-position resulted in a complete loss of activity. nih.gov In contrast, a 3-pyridyl analog exhibited activity comparable to the 4-pyridyl lead compound. nih.gov This highlights that while the presence of the pyridine nitrogen is essential, its precise location dictates the geometry of interaction with the target, with the 2-position being unfavorable.

Similarly, studies on pyridyl-substituted thiazolyl triazole derivatives have shown that the biological activity profile can change based on the pyridyl isomer. Derivatives containing a 3-pyridyl moiety were found to exhibit particularly high antibacterial activity, whereas compounds with a 4-pyridyl moiety displayed notable antioxidant activity. scielo.brscielo.br This suggests that different isomers can orient the molecule to interact preferentially with different biological targets, leading to distinct pharmacological profiles. The complete replacement of the pyridine ring with a simple phenyl group also leads to inactivity, confirming the essential role of the heterocyclic nitrogen. nih.gov

Table 2: Influence of Pyridine Moiety Modifications on Biological Activity

Modification Resulting Moiety Observed Effect on Activity
Nitrogen Position Change 2-Pyridyl Inactive compound. nih.gov
Nitrogen Position Change 3-Pyridyl Comparable activity to 4-pyridyl lead; high antibacterial activity. nih.govscielo.brscielo.br

Influence of Substituents on the 1,3-Thiazole Ring (e.g., C2, C4, C5 positions)

The central 1,3-thiazole ring acts as a rigid scaffold, orienting the aniline and pyridine rings in a specific spatial arrangement. While the C2 and C4 positions are occupied in the parent structure, the C5 position is available for substitution, and modifications to the core ring itself can impact activity.

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

Stereochemistry is a fundamental aspect of drug design, as biological systems, being chiral, often interact differently with different stereoisomers of a drug molecule. For the 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline scaffold, the parent molecule is achiral. However, the introduction of substituents on any of the three rings, or on a linker, could create a chiral center, resulting in a pair of enantiomers.

Enantiomers, being non-superimposable mirror images, can have vastly different pharmacological and toxicological profiles. mdpi.com One enantiomer (the eutomer) may fit perfectly into a receptor binding site and elicit the desired response, while the other (the distomer) may have lower activity, no activity, or even produce adverse effects. mdpi.com For example, if a substituent introduced on the aniline ring created a stereocenter, only one of the two resulting enantiomers would likely exhibit optimal activity. This is because the precise three-dimensional arrangement of the atoms is critical for forming effective interactions with the chiral amino acid residues of the target protein.

Therefore, should any derivative of this scaffold be developed that contains one or more chiral centers, it would be imperative to synthesize and test each stereoisomer individually. The determination of the absolute configuration of the most active isomer would be a critical step in the drug development process. mdpi.com Ensuring high enantiomeric purity is essential to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active or undesirable enantiomer. mdpi.com

Development of Predictive SAR Models

To rationalize the experimental SAR data and guide the design of new, more potent derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of a robust QSAR model for this compound derivatives would involve synthesizing a library of analogs with diverse substitutions on all three rings and measuring their biological activity. This dataset would then be used to generate a predictive model based on calculated physicochemical, electronic, and steric descriptors. Such a model could accelerate the drug discovery process by allowing for the virtual screening of new designs and prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Modeling and Ligand Target Interactions

Molecular Docking Studies with Relevant Biological Receptors (e.g., EGFR TK, c-Met kinase, DprE1)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. The 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline scaffold has been investigated through docking studies against several key protein targets implicated in cancer and infectious diseases.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a critical target in oncology, and its inhibition can halt cancer cell proliferation. rjptonline.org Docking studies of molecules containing thiazole (B1198619) and pyridine (B92270) rings, similar to the subject compound, have shown that these scaffolds can fit effectively into the ATP-binding site of the EGFR kinase domain. nih.govresearchgate.net The pyridine and thiazole nitrogens often act as hydrogen bond acceptors, mimicking the interactions of the natural ligand, ATP. For instance, studies on thiazolyl-pyrazoline derivatives revealed that these compounds bind nicely within the EGFR kinase active site, with some exhibiting potent inhibitory activity. nih.gov

c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy, with its dysregulation linked to tumor growth and metastasis. mdpi.com Docking studies on aniline-based derivatives have been performed to understand their binding conformations with c-Met kinase. nih.govresearchgate.net These studies indicate that the aniline (B41778) group can form crucial hydrogen bonds within the hinge region of the kinase, a common binding motif for type II kinase inhibitors. researchgate.net The pyridine ring can further stabilize the complex through interactions with other residues in the active site. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. ajgreenchem.comnih.gov The pyridine-thiazole scaffold is of interest for DprE1 inhibition. Molecular docking has been used to explore the binding modes of various heterocyclic compounds with DprE1. mdpi.comnih.gov These computational analyses help predict binding affinities and guide the design of more potent and selective DprE1 inhibitors. ajgreenchem.com

Table 1: Representative Docking Scores of Structurally Related Compounds against Target Receptors

Compound ClassTarget ReceptorReported Docking Score (kcal/mol)Reference
Pyrazolyl-thiazole derivativesM. tuberculosis InhA-7.98 to -5.52 nih.gov
Triphenylamine-linked thiazole analogue (6c)PDB ID: 2ITO-8.1868 researchgate.net
Triphenylamine-linked thiazole analogue (6a)PDB ID: 2A4L-9.3507 researchgate.net
Pyrazolyl-thiazole derivativesC. albicans CYP51-9.44 to -7.2 nih.gov

Identification of Key Binding Sites and Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The efficacy of a ligand is determined by its specific molecular interactions within the receptor's binding pocket. For the this compound scaffold, key interactions can be inferred from studies on analogous compounds.

Hydrogen Bonding: This is a critical interaction for kinase inhibitors. The nitrogen atom of the pyridine ring and the amine group of the aniline moiety are potential hydrogen bond donors and acceptors. In EGFR and c-Met, these groups frequently form hydrogen bonds with backbone residues in the hinge region of the kinase domain, such as Met793 in EGFR and Met1160 in c-Met. rjptonline.orgresearchgate.net

Hydrophobic Interactions: The aromatic rings (pyridine, thiazole, and aniline) can engage in hydrophobic interactions with nonpolar amino acid residues in the active site, such as leucine, valine, and alanine. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.

Pi-Pi Stacking: The planar aromatic rings of the scaffold can form π-π stacking interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) in the active site. For example, in c-Met kinase, interactions with Phe1223 and Tyr1159 have been identified as critical for the binding of type II inhibitors. researchgate.net

Table 2: Key Intermolecular Interactions of Related Scaffolds with Target Receptors

Target ReceptorKey Interacting ResiduesType of InteractionReference
c-Met KinaseMet1160Hydrogen Bond researchgate.net
c-Met KinasePhe1223, Tyr1159Pi-Pi Stacking researchgate.net
PDE4Asp392, Asn395, Gln443Hydrogen Bond nih.gov
PDE4His234, Phe414, Phe446Pi-Pi Stacking nih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for inhibitors based on the this compound scaffold would typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyridine and thiazole rings.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the aniline's amino group.

Aromatic Rings (AR): The pyridine, thiazole, and phenyl rings, which can engage in aromatic and hydrophobic interactions.

By generating a pharmacophore hypothesis based on this scaffold, medicinal chemists can screen large compound libraries to identify novel molecules with a high probability of binding to the desired target. rsc.orgnih.gov This approach streamlines the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

In Silico Screening and Virtual Ligand Library Development

The this compound structure serves as an excellent template for in silico screening and the development of virtual ligand libraries. ijaresm.com Starting with this core scaffold, a virtual library can be created by systematically modifying different parts of the molecule, such as adding various substituents to the aniline or pyridine rings.

This library of virtual compounds can then be screened against the three-dimensional structures of target proteins like EGFR, c-Met, and DprE1. mdpi.com This virtual screening process filters thousands or millions of potential derivatives down to a manageable number of "hits" with the best-predicted binding affinities and interaction profiles. doaj.orgnih.gov These selected hits are then prioritized for chemical synthesis and subsequent in vitro testing, significantly accelerating the identification of lead compounds. nih.govresearchgate.net

Derivative Design and Molecular Hybridization Strategies

Synthesis and Evaluation of Pyridine-Thiazole-Aniline Hybrid Scaffolds

The synthesis of the core 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline scaffold is a critical first step in the development of its derivatives. While specific synthetic routes for this exact molecule are not extensively detailed in readily available literature, analogous pyridine-thiazole hybrids are typically synthesized through multi-step reactions involving the condensation of a pyridine-containing thioamide with a substituted α-haloketone to form the thiazole (B1198619) ring. Subsequent modifications would then be made to introduce the aniline (B41778) moiety at the 4-position of the thiazole.

Once synthesized, these hybrid scaffolds undergo rigorous evaluation to determine their potential as therapeutic agents. This evaluation often begins with in vitro screening against a panel of human cancer cell lines to assess their cytotoxic and antiproliferative activities. For instance, in studies of similar pyridine-thiazole structures, compounds have been tested against cell lines representing various cancers, including lung, colon, breast, and leukemia. The results of these screenings, typically reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), provide initial insights into the compound's potency and cancer cell line selectivity.

Detailed research findings from analogous pyridine-thiazole-aniline systems have demonstrated that the strategic placement and nature of substituents on each of the three core components—the pyridine (B92270), thiazole, and aniline rings—can significantly influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups on the aniline or pyridine ring can modulate the compound's electronic properties and its interaction with biological targets.

Incorporation of Additional Heterocyclic Moieties for Enhanced Efficacy

A key strategy to enhance the therapeutic efficacy of the this compound scaffold is through molecular hybridization, which involves the incorporation of other heterocyclic moieties. The goal is to create hybrid molecules that may exhibit synergistic effects or possess novel mechanisms of action. Commonly explored heterocyclic additions include triazoles, thiadiazoles, and pyrazoles, which are known for their diverse pharmacological activities.

The rationale for incorporating these specific heterocycles is based on their established roles in medicinal chemistry. For example, the triazole ring can act as a stable linker and participate in hydrogen bonding interactions with biological targets. Thiadiazoles are recognized for their broad spectrum of biological activities, including anticancer properties. Pyrazoles are another class of heterocycles that have been successfully integrated into various clinically used drugs.

The synthetic approach to these hybrid molecules typically involves the chemical modification of the aniline or pyridine ring of the parent scaffold. For instance, the amino group of the aniline moiety can serve as a handle for the attachment of a triazole or thiadiazole ring system through the formation of an amide or a Schiff base intermediate, followed by cyclization reactions.

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosterism is a powerful tool in medicinal chemistry used to fine-tune the pharmacological profile of a lead compound. This strategy involves the replacement of a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

In the context of the this compound scaffold, bioisosteric replacements can be applied to any of the three heterocyclic rings or their substituents. For example, the pyridine ring could be replaced with another nitrogen-containing heterocycle like a pyrimidine (B1678525) or a pyrazine to investigate the impact of the nitrogen atom's position on target binding. Similarly, the aniline moiety could be replaced by other aromatic systems to explore different interactions with the target protein.

The impact of these bioisosteric replacements on the compound's activity and selectivity is then systematically evaluated. For instance, replacing a hydrogen atom with a fluorine atom can alter the electronic properties of the ring and may introduce new interactions with the biological target, potentially leading to enhanced potency. The table below illustrates hypothetical bioisosteric replacements and their potential impact on the properties of the parent compound.

Original GroupBioisosteric ReplacementPotential Impact on Activity/Selectivity
Phenyl (in aniline)ThiopheneAltered lipophilicity and potential for new interactions
PyridinePyrimidineModified hydrogen bonding capacity and basicity
-H on aniline ring-F, -ClIncreased metabolic stability and altered electronic properties
-NH2 on aniline-OH, -SHChanges in hydrogen bonding and potential for new interactions

Pro-drug Design and Prodrug Activation Mechanisms (pre-clinical)

Prodrug design is a strategy employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, low bioavailability, or off-target toxicity. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation.

For the this compound scaffold, several prodrug strategies could be envisioned in a pre-clinical setting. A common approach for compounds containing an amino group, such as the aniline moiety, is to form a carbamate or an amide linkage with a promoiety. This modification can increase the lipophilicity of the compound, potentially enhancing its absorption across cell membranes.

Once inside the body, the prodrug would be activated by specific enzymes. For example, a carbamate prodrug could be designed to be cleaved by esterases, which are abundant in the plasma and liver, to release the active aniline derivative. The choice of the promoiety is crucial as it influences the prodrug's stability, solubility, and rate of activation.

Pre-clinical evaluation of such prodrugs would involve in vitro stability studies in plasma and liver microsomes to assess their conversion to the active drug. In vivo studies in animal models would then be conducted to evaluate their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and to confirm the release of the active compound at the target site.

Future Research and Pre-clinical Development of this compound

The heterocyclic scaffold represented by this compound combines three key pharmacophores: pyridine, thiazole, and aniline. This unique arrangement offers significant potential for the development of novel therapeutic agents. Research into analogous structures has revealed a wide spectrum of biological activities, particularly in oncology and infectious diseases, by interacting with a variety of biological targets. This article outlines future pre-clinical research perspectives and translational avenues for this compound and its derivatives, focusing on elucidating its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. For example:

Thiazole ring formation : React 4-aminophenyl thioamide with 2-bromo-1-(pyridin-4-yl)ethanone under reflux in ethanol.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Adjust reaction temperature (70–90°C), solvent polarity (e.g., DMF for faster kinetics), and stoichiometric ratios (1:1.2 thioamide:haloketone) to improve yield .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
02:06

Characterization : Confirm via 1H^1H-NMR (pyridyl protons at δ 8.5–8.7 ppm) and LC-MS (m/z calc. for C14_{14}H12_{12}N4_4S: 292.08) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity between the aniline NH2_2 and thiazole protons to confirm regiochemistry.

High-Resolution Mass Spectrometry (HRMS) : Rule out isobaric impurities (e.g., isomers with pyridyl substitution at C5 of thiazole).

X-ray Crystallography : Resolve tautomeric ambiguities in the thiazole ring (e.g., N vs. S positioning) using single-crystal data .

Comparative IR Analysis : Detect NH2_2 stretching vibrations (~3400 cm1^{-1}) to distinguish from N-alkylated analogs .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/1) .

Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS Category 3 for respiratory irritation).

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Emergency Response : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with:

  • Pyridyl substitutions (e.g., 3-pyridyl vs. 4-pyridyl).
  • Thiazole ring replacements (e.g., oxazole, imidazole).

Functional Group Variations : Introduce electron-withdrawing groups (e.g., -NO2_2) on the aniline ring to assess electronic effects on receptor binding .

Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) using ATP-competitive binding protocols.

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should contradictory data on the compound’s solubility and stability be addressed?

Methodological Answer:

Solubility Profiling :

  • Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.
  • Compare DMSO vs. aqueous solubility to identify solvent-dependent discrepancies .

Stability Studies :

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Identify degradation products (e.g., hydrolyzed thiazole rings) via MS/MS .

Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, light exposure) causing inconsistencies .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

Ligand Design : Functionalize the aniline NH2_2 group with carboxylate or phosphonate moieties to enhance metal coordination .

MOF Synthesis : Use solvothermal methods (e.g., Zn(NO3_3)2_2·6H2_2O in DMF at 120°C) to assemble 3D frameworks.

Characterization : Analyze porosity via BET surface area measurements and confirm structural integrity with PXRD .

Catalytic Testing : Evaluate MOF performance in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd-loaded frameworks .

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Reactant of Route 1
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline
Reactant of Route 2
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.